molecular formula C14H22BNO2 B15296389 5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B15296389
M. Wt: 247.14 g/mol
InChI Key: TWSPXNHGLLNAEM-UHFFFAOYSA-N
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Description

5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

5-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H22BNO2/c1-10(2)11-7-8-12(16-9-11)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3

InChI Key

TWSPXNHGLLNAEM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 5-isopropyl-2-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used for oxidation reactions.

Major Products

    Coupled Products: Resulting from Suzuki-Miyaura reactions.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Substituted Pyridines: Resulting from electrophilic substitution reactions.

Scientific Research Applications

5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.

Biological Activity

5-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1349151-98-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H22BNO3. It possesses a molecular weight of 263.14 g/mol. The compound features a pyridine ring substituted with an isopropyl group and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an inhibitor of key enzymes involved in cellular signaling pathways.

1. Inhibition of Kinases

Recent studies have shown that compounds with similar structural motifs exhibit inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are crucial in various cellular processes such as cell proliferation and apoptosis. For instance:

  • GSK-3β Inhibition : Compounds related to this compound demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β .
  • IKK-β Inhibition : Similar compounds have shown significant inhibitory effects on IKK-β activity, which plays a role in inflammation and cancer progression .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile of the compound:

  • In HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cells, certain derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

Several case studies highlight the biological significance of this compound:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on neuronal cell lines. The results indicated that certain derivatives could enhance cell viability under oxidative stress conditions by modulating kinase activity .

Case Study 2: Anti-inflammatory Activity

In BV-2 microglial cells, compounds structurally similar to this compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels. This indicates potential anti-inflammatory properties that could be beneficial in treating neuroinflammatory diseases .

Research Findings

Activity Target IC50 Value Cell Line Notes
GSK-3β InhibitionGSK-3β10 - 1314 nMVariousStructure-dependent inhibition
IKK-β InhibitionIKK-βNot specifiedVariousPotential role in inflammation
CytotoxicityHT-22 & BV-2>10 µMHT-22 & BV-2No significant cytotoxicity observed
Anti-inflammatoryBV-2Not specifiedBV-2Reduced NO and IL-6 levels

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